1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a carboxamide group and a 1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as nitrile oxides and alkenes.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxylate
- 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxylic acid
- 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide derivatives
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-13(17)10-3-5-16(6-4-10)8-11-7-12(18-15-11)9-1-2-9/h7,9-10H,1-6,8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXHCQPDGXGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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